molecular formula C10H11BrF3NO2S2 B12164465 5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene

5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene

Cat. No.: B12164465
M. Wt: 378.2 g/mol
InChI Key: LZAYUABWDKBFMV-UHFFFAOYSA-N
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Description

5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a piperidyl sulfonyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-thiophenesulfonyl chloride, followed by the introduction of the trifluoromethyl group and the piperidyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or dehalogenated thiophenes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidyl sulfonyl moiety play crucial roles in modulating the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but lacks the piperidyl sulfonyl moiety.

    2-Bromo-5-(trifluoromethoxy)pyridine: Contains a bromine and trifluoromethoxy group, differing in the oxygen atom replacing the sulfur.

    5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Features a trifluoromethyl group and an amine, providing different reactivity and applications.

Uniqueness

5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidyl sulfonyl group, in particular, allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H11BrF3NO2S2

Molecular Weight

378.2 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(trifluoromethyl)piperidine

InChI

InChI=1S/C10H11BrF3NO2S2/c11-8-3-4-9(18-8)19(16,17)15-5-1-2-7(6-15)10(12,13)14/h3-4,7H,1-2,5-6H2

InChI Key

LZAYUABWDKBFMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F

Origin of Product

United States

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